The synthesis of CI-949 involves several key steps:
The molecular structure of CI-949 can be described using various chemical notations:
InChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1
CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N
This structure showcases a complex arrangement of functional groups that contribute to its pharmacological properties .
CI-949 is capable of undergoing various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
CI-949 acts primarily as an inhibitor of allergic mediator release. Its mechanism involves:
The inhibitory concentrations (IC50 values) for these actions indicate its potency in modulating allergic responses .
CI-949 has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: